4-[3-(trifluoromethyl)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione
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Overview
Description
4-[3-(trifluoromethyl)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is a complex organic compound that belongs to the class of pyranoquinoline derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyranoquinoline core. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 4-[3-(trifluoromethyl)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione typically involves multicomponent reactions. One common method includes the reaction of 2-chloroquinoline-3-carbaldehyde with 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) and active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin. This reaction proceeds through a Michael addition followed by intramolecular cyclization, resulting in the formation of the desired pyranoquinoline derivative .
Chemical Reactions Analysis
4-[3-(trifluoromethyl)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride, resulting in the formation of reduced pyranoquinoline derivatives.
Scientific Research Applications
4-[3-(trifluoromethyl)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-cancer agent, particularly targeting protein kinases involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including other pyranoquinoline derivatives.
Mechanism of Action
The mechanism of action of 4-[3-(trifluoromethyl)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby preventing the phosphorylation of downstream targets. This inhibition can lead to the induction of apoptosis and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Similar compounds to 4-[3-(trifluoromethyl)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione include:
2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine: This compound shares the trifluoromethylphenyl group but has a different core structure, leading to distinct chemical and biological properties.
4-(trifluoromethyl)benzylamine: Another compound with a trifluoromethyl group, but with different reactivity and applications due to the presence of an amine group.
The uniqueness of this compound lies in its combination of the trifluoromethyl group with the pyranoquinoline core, which imparts specific electronic and steric properties that are valuable in various scientific applications.
Properties
Molecular Formula |
C19H12F3NO3 |
---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]-4,6-dihydro-3H-pyrano[3,2-c]quinoline-2,5-dione |
InChI |
InChI=1S/C19H12F3NO3/c20-19(21,22)11-5-3-4-10(8-11)13-9-15(24)26-17-12-6-1-2-7-14(12)23-18(25)16(13)17/h1-8,13H,9H2,(H,23,25) |
InChI Key |
ZCABUBNIKIYZLH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3NC2=O)OC1=O)C4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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